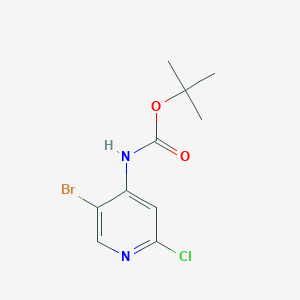

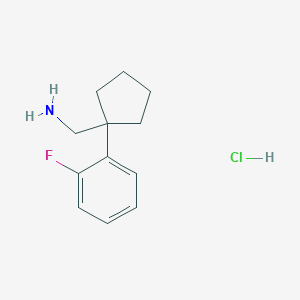

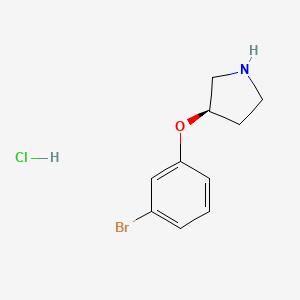

![molecular formula C10H21ClN2O3 B1446530 4-Boc-6-Amino-[1,4]oxazepane hydrochloride CAS No. 1414958-25-0](/img/structure/B1446530.png)

4-Boc-6-Amino-[1,4]oxazepane hydrochloride

Descripción general

Descripción

4-Boc-6-Amino-[1,4]oxazepane hydrochloride, also known as 4-Boc-6-Amino-1,4-dioxepane hydrochloride, is a compound used in organic synthesis and chemical research. It is a small molecule that is synthesized from a variety of starting materials and is used as a building block for the synthesis of a wide range of compounds. This compound is a versatile tool for organic synthesis and is used in a variety of scientific research applications, including drug development, catalysis, and biochemistry.

Aplicaciones Científicas De Investigación

Application in Chemistry

- Summary of the Application : “4-Boc-6-Amino-[1,4]oxazepane hydrochloride” is used in the BOC protection of amines . This process is important in the synthesis of biologically active molecules .

- Methods of Application : The BOC protection of amines is reported to be carried out in catalyst and solvent-free media under mild reaction conditions . This process does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes : The products of this process were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis . This protocol provides an eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Dual Protection of Amino Functions

- Summary of the Application : “4-Boc-6-Amino-[1,4]oxazepane hydrochloride” can be used in the dual protection of amino functions . This process is important in the synthesis of multifunctional targets, as amino functions often occur in this context .

- Methods of Application : The dual protection of amino functions is carried out using Boc-groups . This process results in products containing one or two Boc-groups .

- Results or Outcomes : The products of this process have various properties and applications . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Synthesis of Morpholines

- Summary of the Application : The morpholine (1,4-oxazinane) motif, which can be synthesized using “4-Boc-6-Amino-[1,4]oxazepane hydrochloride”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

- Methods of Application : This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

- Results or Outcomes : The synthesis of morpholines has seen significant progress, with new methods being developed for the synthesis of morpholines and related compounds using vinyl sulfonium salts .

Propiedades

IUPAC Name |

tert-butyl 6-amino-1,4-oxazepane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKCZPHHNGTSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride | |

CAS RN |

1414958-25-0 | |

| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, 6-aminotetrahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

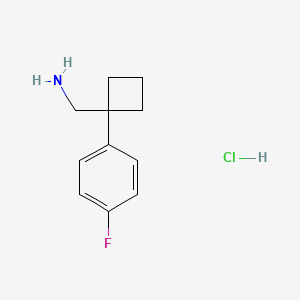

![3-(Furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446452.png)

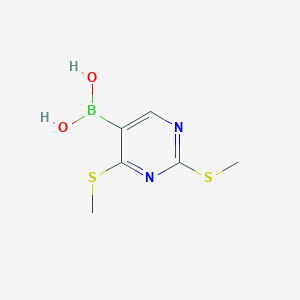

![(S)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B1446453.png)

![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)

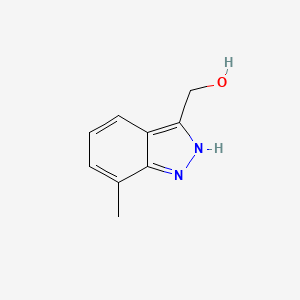

![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)